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Compound of Interest

Compound Name: 2-Morpholineacetic acid

Cat. No.: B069712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-morpholineacetic acid scaffold has emerged as a promising starting point for the

development of novel therapeutics, particularly in the oncology space. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of various analogs based on

this core structure, with a focus on their activity as inhibitors of phosphatidylcholine-specific

phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and choline

metabolism dysregulation.[1][2][3] The data presented herein is derived from studies on a

series of synthesized compounds, offering insights into the key structural motifs that govern

their biological activity.

Comparative Analysis of Inhibitory Activity
The inhibitory potential of 2-morpholineacetic acid analogs against PC-PLC has been

systematically explored by modifying several key regions of the molecule: the central aromatic

ring's substitution pattern, the alkyl heterocycle, and the N-benzyl bridge.[3] The following table

summarizes the quantitative data from these investigations, highlighting the impact of specific

structural changes on enzyme inhibition and anti-proliferative activity.
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Compound
ID

Core
Scaffold
Modificatio
n

Target/Assa
y

Activity
Metric

Result Reference

1b

2,5-

disubstituted

2-

morpholinobe

nzoic acid

PC-PLC

Enzyme

Inhibition

% Enzyme

Activity

(relative to

vehicle)

10.7 ± 1.5% [1]

11f

2,4-

disubstituted

2-

morpholinobe

nzoic acid

PC-PLC

Enzyme

Inhibition

% Enzyme

Activity

(relative to

vehicle)

33.1 ± 5.7% [1]

2b

2,5-

disubstituted

2-

morpholinohy

droxamic acid

PC-PLC

Enzyme

Inhibition

% Enzyme

Activity

(relative to

vehicle)

30.5 ± 7.3% [1]

12f

2,4-

disubstituted

2-

morpholinohy

droxamic acid

PC-PLC

Enzyme

Inhibition

% Enzyme

Activity

(relative to

vehicle)

Not explicitly

stated, but

implied

weaker than

2b

[1]

20f

2,5-

disubstituted

2-

tetrahydropyr

anylbenzoic

acid

PC-PLC

Enzyme

Inhibition

% Enzyme

Activity

(relative to

vehicle)

Full loss of

inhibitory

activity

[1]

21f 2,5-

disubstituted

2-

tetrahydropyr

PC-PLC

Enzyme

Inhibition

% Enzyme

Activity

(relative to

vehicle)

79.7 ± 0.7% [1]
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anylhydroxa

mic acid

-

Benzylic N-

methylated

compounds

Anti-

proliferative

Activity

General

Observation

Most

biologically

active

compounds

[3]

84, 84_4,

84_5

2-

Morpholinobe

nzoic acids

PC-PLC

Enzyme

Inhibition

General

Observation

Superior

potency than

D609 (a

reference

inhibitor)

[2]

Hydroxamic

acid

derivatives

Carboxylic

acid replaced

with

hydroxamic

acid

PC-PLC

Enzyme

Inhibition

General

Observation

Similar or

better activity

than D609

[2]

Hydroxamic

acid

derivatives

Anti-

proliferative

Activity

(MDA-MB-

231 & HCT-

116 cells)

General

Observation

Potent

activity, far

greater than

D609 and 2-

morpholinobe

nzoic acids

[2]

Key Structure-Activity Relationship Insights
The experimental data reveals several critical insights into the SAR of 2-morpholineacetic
acid analogs as PC-PLC inhibitors:

Substitution Pattern on the Central Ring: The spatial arrangement of the morpholine and N-

benzylamine groups on the central benzoic acid ring is crucial for activity. A 2,5-substitution

pattern (as in compound 1b) results in significantly better PC-PLC inhibition compared to a

2,4-substitution pattern (as in compound 11f), which showed a 3-fold decrease in inhibition.

[1]
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Importance of the Morpholine Nitrogen: Replacement of the morpholine ring with a

tetrahydropyranyl (THP) moiety, which removes the tertiary nitrogen atom, leads to a

dramatic loss of inhibitory activity.[1] For instance, the THP analog 20f completely lost its

inhibitory capacity compared to its morpholine counterpart 1b.[1] This strongly suggests that

the morpholinyl nitrogen is essential for interacting with the enzyme's active site.[1]

Role of the Acidic Group: The nature of the acidic functional group plays a significant role.

While carboxylic acid derivatives show good activity, converting this group to a hydroxamic

acid can lead to potent anti-proliferative activity in cancer cell lines, surpassing that of the

parent carboxylic acids.[2] This is likely due to the hydroxamic acid's ability to chelate the

catalytic Zn²⁺ ions in the PC-PLC active site more effectively.[2]

N-Benzyl Bridge Modification: Methylation of the benzylic nitrogen was found to be a

favorable modification, with these compounds being the most biologically active.[3] This

suggests that this region of the pharmacophore is a key area for further optimization.[3]

Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication

of SAR studies. The following are outlines of the protocols used to evaluate the 2-
morpholineacetic acid analogs.

PC-PLC Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against phosphatidylcholine-specific

phospholipase C from Bacillus cereus (PC-PLCBC) was assessed. While the full detailed

protocol is not available in the provided information, a typical enzyme inhibition assay would

involve:

Enzyme and Substrate Preparation: A solution of purified PC-PLCBC enzyme is prepared in

a suitable buffer. A substrate solution, typically containing a synthetic phosphatidylcholine

analog that releases a detectable signal upon cleavage, is also prepared.

Compound Incubation: The test compounds (analogs of 2-morpholineacetic acid) are pre-

incubated with the enzyme for a specific period to allow for binding.
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Enzymatic Reaction: The reaction is initiated by adding the substrate to the enzyme-inhibitor

mixture.

Signal Detection: The reaction is allowed to proceed for a set time, after which the amount of

product formed is quantified using a suitable detection method (e.g., spectrophotometry or

fluorometry).

Data Analysis: The percentage of enzyme activity relative to a vehicle control (containing no

inhibitor) is calculated. IC50 values, the concentration of inhibitor required to reduce enzyme

activity by 50%, can then be determined from dose-response curves.

Anti-proliferative Activity Assay (Cell-Based)
The anti-proliferative effects of the compounds were evaluated against human cancer cell lines,

such as the triple-negative breast cancer cell line MDA-MB-231 and the colorectal carcinoma

cell line HCT116.[3] A standard protocol for such an assay is as follows:

Cell Culture: The cancer cell lines are maintained in appropriate culture media and

conditions.

Cell Seeding: A known number of cells are seeded into the wells of a microtiter plate and

allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds. A vehicle control is also included.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the

compounds to exert their effects.

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay,

such as the MTT or resazurin assay. These assays measure the metabolic activity of the

cells, which is proportional to the number of viable cells.

Data Analysis: The results are used to generate dose-response curves and calculate IC50

values, representing the concentration of the compound that inhibits cell proliferation by

50%.
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Microsomal Stability Assay
To assess the metabolic stability of the compounds, a microsomal stability assay is performed.

[3] This in vitro assay provides an indication of how quickly a compound is metabolized by liver

enzymes.

Compound Incubation: The test compound is incubated with liver microsomes (which contain

a high concentration of drug-metabolizing enzymes) and NADPH (a necessary cofactor) in a

buffered solution.

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15,

30, and 60 minutes).

Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a

quenching solution (e.g., cold acetonitrile).

Analysis: The concentration of the remaining parent compound in each aliquot is determined

using a sensitive analytical technique, such as liquid chromatography-mass spectrometry

(LC-MS).

Data Analysis: The rate of disappearance of the parent compound is used to calculate its in

vitro half-life (t1/2) and intrinsic clearance (Clint). A high degree of stability in this assay

suggests that the compound is less likely to be rapidly metabolized in vivo.[3]

Visualizing Structure-Activity Relationships and
Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structure-Activity Relationship of 2-Morpholineacetic
Acid Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069712#structure-activity-relationship-sar-studies-of-
2-morpholineacetic-acid-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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